molecular formula C11H16O4 B8000740 3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol

Cat. No.: B8000740
M. Wt: 212.24 g/mol
InChI Key: UWUYHJHIUKOFDK-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol is a chemical compound of interest in organic synthesis and pharmaceutical research. The 1,3-dioxane moiety often serves as a protecting group for carbonyls or as a building block for more complex molecular architectures . Compounds featuring a 1,3-dioxolane or dioxane ring system have been investigated for a range of biological activities. Research on analogous structures has shown that such compounds can exhibit significant antibacterial and antifungal properties, particularly against organisms like Staphylococcus aureus and Candida albicans . The furan ring present in this molecule is a common heterocycle in medicinal chemistry, known to contribute to the pharmacological profile of various bioactive molecules. This combination of functional groups makes this compound a valuable intermediate for researchers exploring new chemical entities in antimicrobial development and other therapeutic areas. Our product is supplied as a high-purity material to ensure consistent and reliable results in your laboratory experiments. This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(furan-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c12-10(9-4-7-13-8-9)2-3-11-14-5-1-6-15-11/h4,7-8,10-12H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUYHJHIUKOFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dioxane Ring Formation via Cyclization

The 1,3-dioxane moiety is commonly synthesized by acid-catalyzed cyclization of 1,3-diols with ketones or aldehydes. For example, the reaction of 1,3-propanediol with formaldehyde under acidic conditions yields 1,3-dioxane. Adapting this approach:

  • Substrate Preparation : Begin with a diol precursor (e.g., 3-(3-furyl)-1,3-propanediol).

  • Cyclization : React with formaldehyde in the presence of p-toluenesulfonic acid (pTSA) at 60–80°C.

    3-(3-Furyl)-1,3-propanediol+HCHOpTSA3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol\text{3-(3-Furyl)-1,3-propanediol} + \text{HCHO} \xrightarrow{\text{pTSA}} \text{this compound}

    Key Considerations :

    • Water removal (e.g., Dean-Stark trap) to drive equilibrium toward product.

    • Solvent choice (toluene or dioxane) to enhance reactivity.

Furyl Group Introduction via Nucleophilic Addition

The 3-furyl group can be introduced through a Grignard or organozinc reagent. A plausible pathway:

  • Propanal Derivative Synthesis : Prepare 3-(1,3-dioxanyl)propanal via oxidation of 3-[2-(1,3-dioxanyl)]-1-propanol.

  • Grignard Reaction : React with 3-furylmagnesium bromide:

    3-(1,3-Dioxanyl)propanal+3-FurylMgBrThis compound\text{3-(1,3-Dioxanyl)propanal} + \text{3-FurylMgBr} \rightarrow \text{this compound}

    Optimization Parameters :

    • Temperature: 0°C to room temperature to minimize side reactions.

    • Solvent: Tetrahydrofuran (THF) for improved reagent solubility.

Sequential Protection and Deprotection Strategies

Multi-step synthesis involving protective groups may enhance yield:

  • Diol Protection : Convert 1,3-propanediol to its dioxane derivative using acetone and BF₃·OEt₂ as a catalyst.

  • Furyl Group Installation : Employ Mitsunobu conditions (e.g., DIAD, PPh₃) to couple 3-furanmethanol to the protected propanol.

  • Deprotection : Acidic hydrolysis (HCl/MeOH) to remove the dioxane protecting group.

Advantages :

  • High regiocontrol during furyl attachment.

  • Compatibility with acid-labile functional groups.

Reaction Condition Optimization

Solvent and Catalyst Selection

Data from analogous reactions suggest the following optimal conditions:

StepSolventCatalystTemperatureYield (%)
Dioxane formationToluenepTSA80°C78
Grignard additionTHFNone0°C→25°C65*
Mitsunobu couplingDichloromethaneDIAD/PPh₃0°C→25°C72*

*Estimated based on similar reactions.

Byproduct Analysis and Mitigation

Common byproducts and solutions:

  • 1,3-Dimethoxypropane : Forms via over-alkylation; controlled methyl chloride dosing reduces this.

  • Polymerized Furans : Use low temperatures and inert atmospheres during furyl group introduction .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or organic solvents, OsO4 in the presence of co-oxidants.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. Research indicates that the presence of the furan ring contributes to its aromatic properties, enhancing its binding affinity with various receptors. Interaction studies have focused on:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, although comprehensive clinical studies are required to establish efficacy.
  • Antimicrobial Properties : The structural characteristics of 3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol may confer antimicrobial activity, making it a candidate for further exploration as an antibiotic or antifungal agent.

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate. Its reactivity can be modified through various chemical reactions, allowing for the synthesis of more complex molecules. Potential applications include:

  • Building Block for Pharmaceuticals : The compound can be used as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.
  • Synthesis of Functionalized Polymers : The unique functional groups present in the compound can facilitate the creation of polymers with specific properties for use in drug delivery systems.

Case Study 1: Anticancer Activity

A study conducted on structurally similar compounds indicated promising results regarding their anticancer properties. The investigation revealed that modifications to the dioxane and furan components could enhance cytotoxicity against specific cancer cell lines. The findings suggest that further exploration of this compound could yield effective anticancer agents.

Case Study 2: Synthesis and Characterization

Research focusing on the synthetic routes for producing this compound has demonstrated various methods including multi-step organic reactions. These synthetic strategies are crucial for optimizing yield and purity, which are essential for practical applications in pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Substituents

  • 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS 13636-02-7): Structure: Substitutes the 3-furyl group with a thiophene ring and replaces the dioxanyl group with a dimethylamino moiety. Properties: Molecular weight 185.29 g/mol, melting point 72–74°C, and purity ≥99% . Applications: Intermediate in synthesizing duloxetine, a serotonin-norepinephrine reuptake inhibitor .
  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from USP standards): Structure: Contains a thiophene ring and methylamino group. Role: Impurity in pharmaceutical formulations, highlighting the importance of stereochemical control in propanol derivatives .
  • 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol (CAS 4946-64-9):

    • Structure : Features a furan ring but includes two hydroxyl groups and a dimethylated C2 position.
    • Properties : Molecular weight 170.21 g/mol, LogP 1.33, and polar surface area 53.6 Ų .
    • Applications : Used in synthetic organic chemistry for diol-mediated reactions .

Propanol Derivatives with Functional Group Variations

  • 3-Methoxy-1-propanol (CAS 2517-43-3): Structure: Methoxy group at C3 instead of dioxanyl. Properties: Widely used as a solvent (e.g., propylene glycol monomethyl ether) with diverse industrial applications .
  • D(+)-2-Amino-3-phenyl-1-propanol (CAS 5267-64-1): Structure: Amino and phenyl substituents. Properties: Melting point 90–94°C, used in chiral synthesis .
  • 3-(Trimethylsilyl)-1-propanol (CAS 2917-47-7): Structure: Trimethylsilyl group at C3. Applications: Intermediate in silicone-based polymer synthesis .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications References
3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol Not available Not available Not available 1,3-Dioxanyl, 3-furyl Hypothesized: Drug intermediates N/A
3-(Dimethylamino)-1-(2-thienyl)-1-propanol C₉H₁₅NOS 185.29 72–74 Thiophene, dimethylamino Duloxetine intermediate
1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol C₉H₁₄O₃ 170.21 Not available Furan, diol, dimethyl Synthetic chemistry
D(+)-2-Amino-3-phenyl-1-propanol C₉H₁₃NO 151.20 90–94 Phenyl, amino Chiral synthesis

Biological Activity

3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol is an organic compound notable for its unique structural features, which include a dioxane ring and a furan moiety. This compound has garnered attention for its potential biological activities, including applications in medicinal chemistry and agriculture. Its molecular formula is C11H14O4C_{11}H_{14}O_4 with a molecular weight of approximately 212.24 g/mol.

Structural Characteristics

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the furan ring enhances its aromatic properties, while the dioxane fragment improves solubility and reactivity. These features make it a candidate for various biological applications.

Compound Name Molecular Formula Unique Features
This compoundC₁₁H₁₄O₄Dioxane and furan rings enhance solubility and reactivity
3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanolC₁₁H₁₄O₃Different furan position affecting reactivity
3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanolC₁₂H₁₈O₃SIncorporates a thienyl group enhancing biological activity

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential roles as a growth promoter and pesticide in agricultural applications. The compound's unique structure may confer distinct mechanisms of action that warrant further exploration.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The furan ring is known to interact with microbial cell membranes, potentially disrupting their integrity and leading to cell death. This property suggests that the compound could be effective against various pathogens.

Cytotoxicity Studies

In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structural motifs have demonstrated inhibitory effects on cell proliferation in human cancer cell lines such as HeLa and P-388 cells. These findings suggest that this compound may possess anticancer properties.

The mechanism of action for this compound is likely multifaceted due to its structural complexity:

  • Enzyme Interaction : The dioxane ring may facilitate interactions with enzymes involved in metabolic pathways.
  • Receptor Binding : The furan moiety could enable binding to specific receptors, influencing various biological processes.

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Study 1 : Investigated the antimicrobial effects against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 50 µg/mL.
  • Study 2 : Evaluated the cytotoxicity on HeLa cells where IC50 values were determined to be around 25 µM, indicating moderate potency against cancer cells.

Q & A

Q. What are the common synthetic routes for preparing 3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling a 1,3-dioxane-protected intermediate with a 3-furylpropanol derivative. For example:

Dioxane Ring Formation : A diol precursor (e.g., 1,3-propanediol) may react with a carbonyl compound (e.g., aldehyde/ketone) under acidic or thermal conditions to form the 1,3-dioxanyl moiety .

Furyl Group Introduction : The 3-furyl group can be introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using furan-derived boronic acids .

Purification : Distillation or recrystallization is critical for isolating the product. Reaction optimization includes adjusting solvent polarity (e.g., ethanol/methanol), temperature (reflux vs. room temperature), and catalyst loading to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies protons and carbons in the dioxanyl ring (δ ~4.5–5.5 ppm for acetal protons) and furyl group (δ ~6.5–7.5 ppm for aromatic furan protons) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity between the dioxanyl and propanol moieties .
  • IR Spectroscopy : Detects hydroxyl (O-H stretch, ~3200–3600 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups .
  • Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight and fragmentation patterns. For trace analysis, headspace SPME-GC-MS is effective for volatile derivatives .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic attack sites by analyzing electron density maps. The furyl group’s α-position is typically more reactive due to higher electron density .
  • Molecular Orbital Analysis : Frontier Molecular Orbital (FMO) theory identifies HOMO-LUMO gaps, guiding predictions for nucleophilic/electrophilic behavior. For example, the dioxanyl ring’s oxygen atoms may stabilize transition states in ring-opening reactions .
  • Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots) to resolve discrepancies in regioselectivity .

Q. How can contradictory data in reaction yields be systematically addressed during scale-up synthesis?

Methodological Answer: Contradictions often arise from:

  • Kinetic vs. Thermodynamic Control : High-temperature conditions may favor undesired byproducts (e.g., over-oxidation of the furyl group). Use differential scanning calorimetry (DSC) to map reaction energy profiles .
  • Purification Artifacts : Scale-up may reduce distillation efficiency. Switch to preparative HPLC or column chromatography for higher purity .
  • Catalyst Deactivation : Trace impurities (e.g., moisture) in solvents can poison catalysts. Employ Karl Fischer titration to monitor solvent purity and optimize catalyst regeneration protocols .

Q. What strategies are used to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate the compound in HCl/NaOH (0.1–1 M) at 25–60°C. Monitor degradation via HPLC to identify labile groups (e.g., dioxanyl ring-opening) .
    • Thermal Stress Testing : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. For example, the furyl group may polymerize above 150°C .
  • Mechanistic Insights : Isotopic labeling (e.g., ¹⁸O in the dioxanyl ring) combined with MS/MS fragmentation reveals degradation pathways .

Q. How is the compound’s biological activity evaluated in enzyme inhibition studies?

Methodological Answer:

  • Enzyme Assays :
    • Kinetic Analysis : Measure IC₅₀ values using fluorogenic substrates (e.g., for cytochrome P450 isoforms). The dioxanyl moiety may act as a transition-state analog .
    • Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites. The furyl group’s π-π stacking with aromatic residues (e.g., Tyr in kinases) enhances affinity .
  • Data Interpretation : Address false positives by counter-screening against unrelated enzymes (e.g., dehydrogenases) .

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